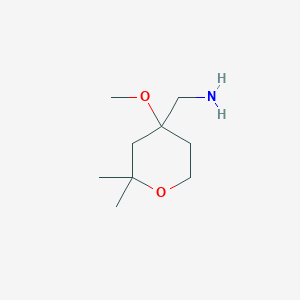

(4-Methoxy-2,2-dimethyltetrahydro-2h-pyran-4-yl)methanamine

説明

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine is a bicyclic amine characterized by a tetrahydropyran (oxane) ring substituted with two methyl groups at position 2 and a methanamine group at position 4. Its molecular formula is C₈H₁₇NO (molecular weight: 143.23 g/mol), and it is registered under CAS RN 25850-22-0 . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its rigid pyran ring and amine functionality make it valuable for designing bioactive molecules with enhanced stereochemical control .

特性

分子式 |

C9H19NO2 |

|---|---|

分子量 |

173.25 g/mol |

IUPAC名 |

(4-methoxy-2,2-dimethyloxan-4-yl)methanamine |

InChI |

InChI=1S/C9H19NO2/c1-8(2)6-9(7-10,11-3)4-5-12-8/h4-7,10H2,1-3H3 |

InChIキー |

PNHUXRJTOJIANC-UHFFFAOYSA-N |

正規SMILES |

CC1(CC(CCO1)(CN)OC)C |

製品の起源 |

United States |

科学的研究の応用

(4-Methoxy-2,2-dimethyltetrahydro-2h-pyran-4-yl)methanamine: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to understand its interactions with biological molecules.

Industry: It is used in the production of various industrial chemicals and materials.

作用機序

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical studies.

類似化合物との比較

Key Observations:

Pyridine or thiophene substituents (e.g., ) introduce heteroatoms, altering electronic properties and hydrogen-bonding capacity.

Bioactivity Implications: The target compound’s simple structure (C₈H₁₇NO) is advantageous for SAR studies, as seen in ethyl- and phenyl-substituted analogs . Hydrochloride salts (e.g., ) enhance solubility for in vitro testing.

Synthetic Utility :

- The 2,2-dimethyl substitution in the target compound stabilizes the pyran ring conformation, reducing rotational freedom and enabling precise stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。